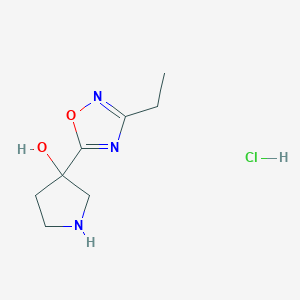

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Description

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a heterocyclic compound featuring a pyrrolidin-3-ol ring linked to a 3-ethyl-1,2,4-oxadiazole moiety. The molecular formula is C₈H₁₃N₃O₂·HCl, with a molecular weight of 219.67 g/mol (calculated from ). Its stereoisomer, (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride, has been structurally characterized but lacks published pharmacological or patent data .

The compound’s oxadiazole ring contributes to its metabolic stability and hydrogen-bonding capacity, while the ethyl group may enhance lipophilicity. Predicted collision cross-section (CCS) values for its ionized forms (e.g., [M+H]⁺: 197.5 Ų) suggest utility in mass spectrometry-based analytical workflows .

Properties

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-2-6-10-7(13-11-6)8(12)3-4-9-5-8;/h9,12H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIIXDFXGZFKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2(CCNC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Ethyl-1,2,4-oxadiazole Intermediate

- The oxadiazole ring is commonly synthesized via cyclization of amidoximes with carboxylic acid derivatives or their activated forms (e.g., esters or acid chlorides).

- For the 3-ethyl substituent, ethyl-substituted amidoximes or nitrile precursors are used.

- Typical reagents include hydroxylamine derivatives and ethyl-substituted nitriles under dehydrating conditions.

- Cyclization is often promoted by reagents like phosphorus oxychloride (POCl3) or by heating in polar aprotic solvents.

Preparation of Pyrrolidin-3-ol Core

Coupling of Oxadiazole to Pyrrolidin-3-ol

- The key step involves linking the oxadiazole ring to the pyrrolidin-3-ol at the 3-position.

- This can be achieved through nucleophilic substitution or cross-coupling reactions.

- For example, halogenated oxadiazoles (such as 5-bromo-3-ethyl-1,2,4-oxadiazole) react with pyrrolidin-3-ol under basic conditions (e.g., potassium carbonate) in solvents like toluene or dimethylformamide at elevated temperatures (around 100–110 °C).

- The reaction is typically run overnight to ensure complete conversion.

Formation of Hydrochloride Salt

- The free base 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is treated with hydrochloric acid in anhydrous solvents such as dioxane or ethanol.

- The reaction is carried out at room temperature for several hours to precipitate the hydrochloride salt.

- This step improves the compound’s stability, crystallinity, and handling properties.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxadiazole ring formation | Amidoxime + ethyl nitrile, POCl3 | Polar aprotic (e.g., DMF) | Reflux or heating | 70–85 | Cyclization under dehydrating conditions |

| Pyrrolidin-3-ol preparation | Reduction or hydroxylation of pyrrolidine | Various | Ambient to reflux | 60–90 | Stereochemistry control possible |

| Coupling reaction | 5-bromo-3-ethyl-1,2,4-oxadiazole + pyrrolidin-3-ol + K2CO3 | Toluene or DMF | 100–110 °C | 47–61 | Nucleophilic substitution, overnight reaction |

| Hydrochloride salt formation | HCl in dioxane or ethanol | Dioxane/EtOH | Room temperature | >90 | Precipitation of hydrochloride salt |

Analytical and Purification Techniques

- The crude product from coupling is typically purified by flash chromatography on silica gel using gradients of ethyl acetate and heptane.

- Final hydrochloride salt is isolated by filtration and washing with cold solvents.

- Characterization includes LC-MS (m/z consistent with molecular ion), ^1H NMR, and melting point analysis to confirm purity and identity.

Research Findings and Optimization

- Studies indicate that reaction temperature and base equivalents significantly affect coupling efficiency.

- Use of potassium carbonate in excess (3–5 equivalents) promotes complete substitution.

- Solvent choice impacts solubility and reaction rate; toluene is preferred for its high boiling point and inertness.

- The stereochemistry of the pyrrolidin-3-ol influences biological activity, thus enantiomerically pure forms are synthesized via chiral resolution or asymmetric synthesis.

- Hydrochloride formation is optimized by controlling acid equivalents and solvent volume to maximize yield and crystallinity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Outcome/Notes |

|---|---|---|---|

| Oxadiazole synthesis | Amidoxime + ethyl nitrile + POCl3 | Temperature, dehydration | Formation of 3-ethyl-1,2,4-oxadiazole ring |

| Pyrrolidin-3-ol synthesis | Reduction/hydroxylation | Stereochemical control | Pyrrolidin-3-ol intermediate |

| Coupling reaction | 5-bromo-oxadiazole + pyrrolidin-3-ol + K2CO3 | Base excess, solvent, temp | Formation of target compound |

| Hydrochloride salt formation | HCl in dioxane or ethanol | Acid equivalents, time | Stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrrolidine and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

GPBAR1 Agonism

Recent studies have highlighted the compound's role as a GPBAR1 agonist . GPBAR1 is implicated in the regulation of glucose metabolism and inflammation, making it a target for conditions such as type 2 diabetes and obesity. The compound has shown promising results in activating GPBAR1 selectively without affecting other bile acid receptors like FXR and PPARs, which is crucial for minimizing side effects associated with broader receptor activation .

Structure-Activity Relationship (SAR)

The efficacy of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride has been assessed through various derivatives. A structure-based drug design approach was utilized to optimize its pharmacokinetic properties and receptor selectivity. Compounds derived from this scaffold demonstrated significant agonistic activity at GPBAR1, indicating that modifications to the oxadiazole and pyrrolidine moieties can enhance biological activity .

Therapeutic Efficacy

A recent study evaluated the therapeutic potential of this compound in animal models of metabolic disorders. The results indicated that administration of this compound led to significant improvements in glucose tolerance and reductions in inflammation markers compared to control groups .

Computational Studies

Computational docking studies have provided insights into the binding interactions between the compound and GPBAR1. Key residues involved in ligand recognition were identified, which can guide future modifications to enhance affinity and selectivity .

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogues:

Key Observations :

- The target compound’s ethyl group balances moderate lipophilicity.

- Stereochemistry: The (3S,5R)-stereoisomer of the target compound () may exhibit distinct receptor-binding kinetics compared to non-chiral analogues like CDD-0102A.

CDD-0102A: M1 Muscarinic Receptor Agonism

CDD-0102A (1.2 mg/kg, i.p.) reduced repetitive digging and grooming in BTBR mice, a model of autism spectrum disorder, via partial agonism at M1 receptors . In contrast, the target compound’s pyrrolidin-ol group may engage different CNS targets due to hydrogen-bonding capacity.

SLF108185117: S1P Transport Inhibition

SLF108185117 inhibits Spns2-dependent S1P transport, a mechanism relevant to autoimmune diseases . The target compound lacks the hydrophobic substituents required for this target, highlighting structure-activity divergences.

Biological Activity

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a compound that belongs to the class of oxadiazoles, which have garnered attention for their diverse biological activities. This article provides an overview of its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

- Molecular Formula : C8H13N3O2

- Molecular Weight : 183.21 g/mol

- CAS Number : 1702395-73-0

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol have shown significant bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation .

Anticancer Potential

Research indicates that oxadiazole derivatives exhibit promising anticancer activity. In vitro studies have demonstrated that compounds containing the oxadiazole moiety can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). For example, one study reported that derivatives with similar structures showed IC50 values in the low micromolar range against these cell lines, suggesting a potential for development as anticancer agents .

GPBAR1 Agonist Activity

Recent investigations into the biological profile of related compounds have identified them as potent agonists of the G-protein bile acid receptor 1 (GPBAR1). This receptor is implicated in metabolic regulation and inflammatory responses. The ability of these compounds to selectively activate GPBAR1 while avoiding other bile acid receptors presents a significant therapeutic opportunity for treating metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis .

Case Study 1: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were tested for their antimicrobial efficacy against a panel of pathogens. Among these, one derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like ciprofloxacin. The study concluded that structural modifications could enhance the antimicrobial potency of these compounds .

Case Study 2: Anticancer Activity

In a comparative study evaluating various oxadiazole derivatives against cancer cell lines, it was found that certain modifications to the oxadiazole structure resulted in enhanced cytotoxicity. Specifically, compounds with an ethyl substitution at the 3-position showed improved activity against both solid tumors and hematological malignancies .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar oxadiazoles have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells through upregulation of pro-apoptotic factors such as p53 and caspases .

- Modulation of Receptor Activity : As a GPBAR1 agonist, this compound may influence metabolic pathways through its interaction with bile acid receptors.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving hydroxylamine derivatives and nitriles. For example, oxadiazole rings can be formed by refluxing hydrazides with carbon disulfide in ethanol under basic conditions (e.g., KOH), followed by acidification with HCl to isolate the hydrochloride salt . Optimizing reaction time (e.g., 10–12 hours) and stoichiometry of reagents (e.g., 1:1 molar ratio of hydrazide to CS₂) is critical for yield improvement. Post-synthesis purification often involves recrystallization from ethanol or aqueous ethanol mixtures .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Elemental Analysis : Validates molecular formula purity (e.g., %C, %H, %N matching theoretical values) .

- UV Spectroscopy : Used for detecting conjugated systems (e.g., oxadiazole rings) at 254 nm .

- HPLC : Ensures purity >95% using monolithic columns and mobile phases like ethanol/water mixtures .

- NMR/FTIR : Confirms structural motifs (e.g., pyrrolidine C–H stretches, oxadiazole C=N peaks) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies suggest decomposition occurs above 40°C or under prolonged UV exposure . Pre-use checks (e.g., TLC or HPLC) are recommended after long-term storage.

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up production?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for cyclization steps (e.g., 5–10 mol% loading) .

- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .

- Process Monitoring : Use in-situ FTIR to track reaction progress and adjust parameters (e.g., temperature ramp rates) dynamically.

- Example : A 12-hour reflux in ethanol with KOH yielded 84% in a related oxadiazole synthesis , but substituting DMF increased yields to 91% in analogous systems .

Q. How do researchers resolve contradictions in spectroscopic data for structural validation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational models (e.g., DFT simulations). For instance, pyrrolidine ring protons typically appear at δ 3.1–3.5 ppm, while oxadiazole C=N signals in IR are near 1650 cm⁻¹ .

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm ambiguous peaks.

- Case Study : Discrepancies in elemental analysis (e.g., 0.1–0.3% deviation in %C) may arise from incomplete crystallization. Recrystallization in ethanol/water (70:30) resolved this in a related hydrochloride salt .

Q. What strategies are effective in designing bioactivity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors where oxadiazoles show affinity (e.g., kinase inhibitors or GPCRs) .

- Assay Conditions : Use cell-permeable derivatives (e.g., ester prodrugs) in cytotoxicity screens (IC₅₀ assays) at 10–100 µM concentrations .

- Controls : Include structurally similar compounds (e.g., 3-phenylpyrrolidine derivatives) to isolate the oxadiazole’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.